(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide (1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide
Brand Name: Vulcanchem
CAS No.: 151312-48-0
VCID: VC0045389
InChI: InChI=1S/C10H10N2O3.BrH/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13;/h1-4,7-8H,11H2,(H,12,13)(H,14,15);1H/t7-,8+;/m0./s1
SMILES: C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O.Br
Molecular Formula: C10H11BrN2O3
Molecular Weight: 287.113

(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide

CAS No.: 151312-48-0

Cat. No.: VC0045389

Molecular Formula: C10H11BrN2O3

Molecular Weight: 287.113

* For research use only. Not for human or veterinary use.

(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide - 151312-48-0

Specification

CAS No. 151312-48-0
Molecular Formula C10H11BrN2O3
Molecular Weight 287.113
IUPAC Name (1R,4S)-4-amino-3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid;hydrobromide
Standard InChI InChI=1S/C10H10N2O3.BrH/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13;/h1-4,7-8H,11H2,(H,12,13)(H,14,15);1H/t7-,8+;/m0./s1
Standard InChI Key BNQPKVNHGVPXEA-KZYPOYLOSA-N
SMILES C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O.Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator